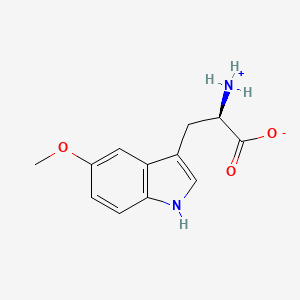

5-methoxy-D-tryptophan zwitterion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methoxy-D-tryptophan zwitterion is a zwitterion obtained by transfer of a proton from the carboxy to the amino terminus of 5-methoxy-D-tryptophan; major species at pH 7.3.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Methoxy-D-tryptophan is an analog of tryptophan, characterized by the presence of a methoxy group at the 5-position of the indole ring. Its zwitterionic form features both positive and negative charges, which enhances its solubility and interaction with biological membranes.

Antifibrotic Properties

Recent studies have highlighted the role of 5-methoxy-D-tryptophan as an anti-fibrotic agent. It influences mitochondrial function in macrophages, leading to increased rigidity and branching of mitochondrial membranes, which protects against oxidative stress. This alteration in mitochondrial dynamics also promotes glucose uptake while reducing fatty acid metabolism, suggesting a metabolic shift that could be beneficial in treating fibrotic diseases .

Membrane Permeation Studies

The zwitterionic form of tryptophan has been investigated for its ability to permeate lipid bilayers. Research indicates that the permeation rate varies with the charge state of the molecule; positively charged forms permeate more rapidly than neutral or negatively charged forms. This property is crucial for drug delivery systems where membrane permeability is a significant factor .

Zwitterionic Hydrogels

5-Methoxy-D-tryptophan has been incorporated into zwitterionic hydrogels, which exhibit excellent antifouling properties due to their high hydrophilicity. These hydrogels can be used as coatings for medical devices to prevent biofilm formation, thereby enhancing their longevity and effectiveness .

Table 1: Properties of Zwitterionic Hydrogels Incorporating 5-Methoxy-D-Tryptophan

| Property | Value |

|---|---|

| Hydrophilicity | High |

| Antifouling Efficiency | Excellent |

| Drug Loading Capacity | High |

| Mechanical Stability | Moderate |

Plant Growth Regulation

5-Methoxy-D-tryptophan has been explored as a plant growth regulator. It can improve crop yields by preventing premature abscission of flowers and fruits when applied at specific concentrations. This application highlights its potential in agricultural biotechnology .

Neuropharmacology

Studies suggest that tryptophan derivatives may influence neurotransmitter systems, particularly serotonin pathways. The methoxy substitution may alter receptor binding affinities, potentially leading to new therapeutic avenues for mood disorders .

Case Study 1: Antifibrotic Mechanism Exploration

A study published in Nature examined the effects of 5-methoxy-D-tryptophan on human macrophages under fibrotic conditions. The results demonstrated that treatment with this compound led to significant changes in mitochondrial morphology and function, supporting its role as a protective agent against fibrosis-induced damage .

Case Study 2: Membrane Interaction Dynamics

In a joint experimental-computational study, researchers investigated how different charge states of tryptophan affect its ability to cross phospholipid membranes. The findings indicated that zwitterionic forms had lower permeability compared to positively charged forms, emphasizing the importance of charge in drug design .

Propiedades

Fórmula molecular |

C12H14N2O3 |

|---|---|

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

(2R)-2-azaniumyl-3-(5-methoxy-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 |

Clave InChI |

KVNPSKDDJARYKK-SNVBAGLBSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+] |

SMILES isomérico |

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)[O-])[NH3+] |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.